tetramethylpyridin-3-amine
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Overview
Description
Tetramethylpyridin-3-amine is a chemical compound belonging to the pyridine family. It is structurally characterized by a pyridine ring substituted with four methyl groups and an amine group at the 3-position. This compound is widely used in various fields, including medical, environmental, and industrial research.
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetramethylpyridin-3-amine can be synthesized through several methods. One common approach involves the Suzuki cross-coupling reaction of commercially available 5-bromo-2-methylpyridin-3-amine with arylboronic acids in the presence of a palladium catalyst and a base such as potassium phosphate . This method yields a series of novel pyridine derivatives in moderate to good yields.
Industrial Production Methods: In industrial settings, the synthesis of this compound often involves large-scale reactions using similar cross-coupling techniques. The use of efficient catalysts and optimized reaction conditions ensures high yields and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: Tetramethylpyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted pyridines, amines, and N-oxides, which have significant applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
Tetramethylpyridin-3-amine has a wide range of applications in scientific research:
Chemistry: It serves as a catalyst in various organic reactions, including cross-coupling and cyclization reactions.
Biology: The compound is used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It plays a role in the development of pharmaceuticals, particularly in the synthesis of compounds with antimicrobial and anticancer properties.
Industry: this compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which tetramethylpyridin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. For instance, in catalytic reactions, it facilitates the formation of reactive intermediates that drive the reaction forward. In biological systems, it may interact with enzymes or receptors, modulating their activity and leading to desired therapeutic effects .
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom, widely used in pharmaceuticals.
Pyrimidine: A heterocyclic aromatic organic compound similar to pyridine, with applications in drug synthesis.
Aminopyridines: Compounds structurally related to pyridine, used as catalysts and in the synthesis of biologically active molecules.
Uniqueness: Tetramethylpyridin-3-amine stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. Its four methyl groups and amine functionality make it a versatile compound in various chemical reactions and applications.
Properties
CAS No. |
2385783-62-8 |
---|---|
Molecular Formula |
C9H14N2 |
Molecular Weight |
150.2 |
Purity |
95 |
Origin of Product |
United States |
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